molecular formula C10H8N2O3S B5087605 3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one

3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one

Cat. No.: B5087605
M. Wt: 236.25 g/mol
InChI Key: ANUGYOJFCCLRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one, also known as DTI, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one exerts its effects through the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, ultimately leading to cell death. This compound has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and preventing tumor formation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one is a synthetic compound that can be produced in high yields and purity. This makes it a useful tool for studying its effects in vitro and in vivo. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.

Future Directions

There are several future directions for research on 3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another area of interest is its anti-inflammatory properties, and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and in different disease models.

Scientific Research Applications

3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which is a tumor suppressor protein. This compound has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

3a,8b-dihydroxy-2-sulfanylidene-1,3-dihydroindeno[1,2-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-7-5-3-1-2-4-6(5)9(14)10(7,15)12-8(16)11-9/h1-4,14-15H,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGYOJFCCLRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2(NC(=S)N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Reactant of Route 2
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Reactant of Route 3
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Reactant of Route 4
Reactant of Route 4
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Reactant of Route 5
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one
Reactant of Route 6
3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one

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